molecular formula C11H20N2O3 B1582130 Isoleucyl-Proline CAS No. 37462-92-3

Isoleucyl-Proline

Cat. No.: B1582130
CAS No.: 37462-92-3
M. Wt: 228.29 g/mol
InChI Key: BBIXOODYWPFNDT-CIUDSAMLSA-N
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Description

Isoleucyl-Proline is an organic dipeptide composed of isoleucine and proline. It is categorized as an aliphatic heteromonocyclic compound and is a very strong basic compound . This dipeptide is recognized as an incomplete breakdown product of protein digestion or protein catabolism . It has been detected in cow's milk, suggesting it may be a potential biomarker for the consumption of dairy products . While many dipeptides are short-lived intermediates in specific amino acid degradation pathways, some are known to possess physiological or cell-signaling effects . Researchers value this compound for studies in metabolomics, the analysis of protein digestion byproducts, and the investigation of biomarkers in nutritional science. The molecular formula for this compound is C11H20N2O3, with an average molecular weight of 228.29 g/mol . Its predicted water solubility is 50.3 g/L, and it complies with the "Rule of Five" . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIXOODYWPFNDT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332168
Record name Isoleucyl-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37462-92-3
Record name Isoleucyl-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoleucylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solution-Phase Peptide Synthesis

Solution-phase synthesis remains a classical approach for preparing dipeptides like Isoleucyl-Proline. This method involves the stepwise coupling of protected amino acid derivatives in solution, followed by deprotection and purification.

Key Steps:

  • Protection of Amino and Carboxyl Groups: Amino acids are typically protected at the amino terminus (e.g., Boc or carbobenzoxy groups) and carboxyl terminus (e.g., methyl esters) to prevent side reactions during coupling.

  • Coupling Reaction: The protected amino acid derivatives are coupled using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of bases like pyridine to form the peptide bond.

  • Deprotection: After coupling, protective groups are removed using reagents like trifluoroacetic acid (TFA) for Boc groups or catalytic hydrogenation for carbobenzoxy groups.

  • Purification: The resulting dipeptide is purified by recrystallization or chromatographic techniques.

Example from Literature:

  • The synthesis of the related tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl) was achieved by coupling dipeptide segments Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe using EDC·HCl and pyridine, followed by deprotection and cyclization. This approach can be adapted for the preparation of the linear dipeptide this compound by coupling Boc-L-Ile-OH with L-Pro-OMe hydrochloride under similar conditions.

Data Table: Example Reagents and Conditions for Solution-Phase Synthesis

Step Reagents/Conditions Purpose
Amino Acid Protection Boc-L-Ile-OH, L-Pro-OMe·HCl Protect amino and carboxyl groups
Coupling EDC·HCl, Pyridine, Room Temperature Peptide bond formation
Deprotection TFA (for Boc removal) Remove Boc protecting group
Purification Recrystallization or chromatography Obtain pure dipeptide

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis that allows rapid assembly of peptides on a solid support, facilitating automation and purification.

Key Features:

  • Solid Support Attachment: The first amino acid (e.g., Fmoc-Pro) is attached to a solid resin via its carboxyl group.

  • Stepwise Coupling: Successive amino acids (e.g., Fmoc-Ile) are coupled using activating agents such as HBTU/HOBt in the presence of bases like DIPEA.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with piperidine in DMF to expose the amino group for the next coupling.

  • Cleavage and Purification: After assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using appropriate reagents (e.g., methylamine in ethanol/water), followed by purification via chromatography.

Example from Literature:

  • Proline-based phosphoramidite reagents have been prepared and used in conjunction with solid-phase techniques to assemble peptides containing proline residues. The detailed protocol involves treatment of proline ester hydrochloride with triethylamine and PPh2Cl, followed by purification and coupling on solid support.

  • Solid-phase synthesis of proline-containing peptides involves cycles of Fmoc deprotection, coupling with Fmoc-proline, washing, and drying steps as described in the synthesis of RNA-peptide conjugates.

Data Table: Typical SPPS Cycle for this compound

Step Reagents/Conditions Purpose
Resin Loading Fmoc-Pro attached to solid support Anchor first amino acid
Fmoc Deprotection 20% Piperidine in DMF, 8-12 min Remove Fmoc group
Coupling Fmoc-Ile (0.4 M), HBTU/HOBt (0.6 M), DIPEA Form peptide bond
Washing DMF, Acetonitrile Remove excess reagents
Cleavage Methylamine in ethanol/water, 6 h at RT Release peptide from resin
Purification Chromatography (anion-exchange, size-exclusion) Obtain pure dipeptide

Chemical Protection Strategies and Condensation Techniques

Protective groups are crucial to control the selectivity of peptide bond formation:

  • Carbobenzoxy (Cbz) and Tosyl (Ts) Groups: Used to protect amino groups during multi-step peptide synthesis. For example, tosyl-L-pyroglutamyl-chloride was condensed with proline to form protected dipeptides, which were then converted to glutaminyl-proline derivatives by ammonia treatment.

  • Methyl Esters and Ethyl Esters: Protect carboxyl groups to prevent premature reactions and allow selective deprotection.

  • Ammonia Treatment: Used to convert protected dipeptides to amides or to introduce amino groups by nucleophilic substitution.

  • Coupling of Protected Peptide Units: Larger peptides are assembled by condensing smaller protected peptides, followed by removal of protective groups to yield the target peptide.

Purification and Characterization

Purification of this compound and related peptides typically involves:

  • Chromatography: Ion-exchange, size-exclusion, or countercurrent distribution chromatography are employed to separate peptides from impurities.

  • Recrystallization: Used for dipeptides that crystallize well from suitable solvent systems.

  • Spectroscopic Analysis: NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized peptides.

Summary Table: Comparison of Preparation Methods

Aspect Solution-Phase Synthesis Solid-Phase Peptide Synthesis (SPPS)
Scale Suitable for small to medium scale Suitable for automation and large scale
Time Efficiency Longer due to multiple purification steps Faster due to solid support and automation
Purification Requires isolation after each step Simplified by washing steps on resin
Protective Group Usage Extensive use of protecting groups Uses Fmoc/t-Bu strategy for side chains
Equipment Standard laboratory glassware Requires peptide synthesizer or manual setup
Yield Moderate, dependent on coupling efficiency Generally higher due to minimized handling

Chemical Reactions Analysis

Types of Reactions: Isoleucyl-Proline primarily undergoes hydrolysis and enzymatic reactions. It is known to inhibit the angiotensin-converting enzyme, which is a key reaction in its biological activity .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is the individual amino acids, isoleucine and proline .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Isoleucyl-Proline and Analogues

Compound Molecular Formula Key Structural Feature Biological Function(s) Reference ID
This compound $ C{11}H{20}N2O3 $ Branched hydrophobic side chain BMD regulation, antioxidant, metabolic
Alanylproline $ C8H{14}N2O3 $ Linear alanine substitution Peptide synthesis
Isoleucyl-Hydroxyproline $ C{11}H{20}N2O4 $ Hydroxylated proline ring Collagen stabilization
Leucyl-Proline $ C{11}H{20}N2O3 $ Leucine substitution Antioxidant
Phenylalanyl-Proline $ C{14}H{18}N2O3 $ Aromatic phenylalanine Enhanced antioxidant activity

Table 2: Metabolic and Clinical Impact Comparison

Compound Fold Change (Rat Liver) Association with BMD (Odds Ratio) Key Pathway Involvement Reference ID
This compound -12.60 0.73 (protective) Hepatic metabolism
Asp-His-Arg-Arg +355.40 N/A Peptide biosynthesis
5-Oxo-L-proline +14.60 N/A Glutathione metabolism

Key Findings and Implications

  • Structural Determinants : The cyclic conformation of proline-containing dipeptides (e.g., Ile-Pro, Phe-Pro) is critical for antioxidant activity, while side-chain properties (e.g., hydrophobicity, aromaticity) modulate specificity .
  • Agricultural Applications : In sugarcane rhizosphere studies, Ile-Pro serves as a metabolic biomarker under controlled-release fertilizers, unlike Val-Gly, which lacks functional versatility .

Biological Activity

Isoleucyl-Proline (Ile-Pro) is a dipeptide composed of the amino acids isoleucine and proline. Its biological activity has garnered attention due to its potential health benefits, particularly in cardiovascular health. This article explores the mechanisms, biochemical pathways, and research findings related to the biological activity of this compound.

Overview of Biological Activity

This compound is primarily recognized for its angiotensin-converting enzyme (ACE) inhibitory activity , which plays a critical role in regulating blood pressure. By inhibiting ACE, this compound can contribute to vasodilation and lower blood pressure, making it a compound of interest in the management of hypertension .

Target and Mode of Action

This compound acts on various biological pathways, particularly through its interaction with ACE. The inhibition of this enzyme prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to improved arterial elasticity and reduced vascular resistance .

Biochemical Pathways

The compound is involved in protein digestion processes, where it serves as an incomplete breakdown product from dietary proteins. Its presence in fermented milk products has been linked to beneficial cardiovascular effects, particularly in hypertensive individuals .

Case Studies and Clinical Trials

  • Hypertensive Subjects : A study involving subjects with stage I hypertension demonstrated that consumption of milk hydrolysates containing this compound resulted in significant improvements in vascular endothelial function and reductions in systolic blood pressure .
  • Animal Models : In animal studies, both fermented milk and proteolytic hydrolysates containing this compound have shown promising results in lowering blood pressure without adverse effects on normotensive subjects .
  • Safety and Dosage : Clinical trials have indicated that dosages as low as 2.52 mg per day can lead to significant reductions in systolic blood pressure among mildly hypertensive adults, suggesting a favorable safety profile for dietary inclusion .

Table: Summary of Research Findings

Study TypeSubject TypeDosage (mg/day)Effect on Blood PressureNotes
Clinical TrialHypertensive Adults2.52Significant reduction in systolic BPLong-term effects observed
Animal StudyHypertensive Rats-Blood pressure-lowering effectNo effect on normotensive rats
Case StudyStage I Hypertensives-Improved endothelial functionLinked to dietary intake of hydrolysates

Cellular Effects

This compound has been shown to induce nitric oxide (NO) production in cultured endothelial cells, further contributing to its vasodilatory effects. The increase in NO levels is associated with improved endothelial function and reduced oxidative stress, which are crucial for cardiovascular health .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is absorbed efficiently when consumed as part of dietary proteins. Its metabolism involves hydrolysis into its constituent amino acids, which can then participate in various metabolic pathways within the body .

Q & A

Q. What are the established methods for synthesizing and characterizing Isoleucyl-Proline in laboratory settings?

this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Coupling optimization : Use carbodiimide-based reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to minimize racemization .
  • Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) for separation .
  • Characterization : Confirm identity via ESI-MS for molecular weight validation and 1H^1H/13C^{13}C-NMR for structural elucidation. Purity (>95%) should be verified using analytical HPLC .

Q. Example Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
SPPS (Fmoc chemistry)7897HBTU activation, DIEA base
Solution-phase6592DCC/HOBt, THF solvent

Q. How can researchers design experiments to screen the biological activity of this compound?

  • In vitro assays : Use enzyme inhibition studies (e.g., ACE inhibition for hypertension research) with fluorometric or colorimetric substrates. Normalize activity using positive controls like Captopril .
  • Cell-based assays : Evaluate cytotoxicity via MTT assays in relevant cell lines (e.g., HEK-293) and measure anti-inflammatory activity using TNF-α/IL-6 ELISA kits .
  • Dose-response curves : Generate IC50 values with triplicate measurements and nonlinear regression analysis .

Advanced Research Questions

Q. What strategies address contradictory data in studies on this compound’s mechanism of action?

Contradictions often arise from variability in experimental models or assay conditions. Mitigation strategies include:

  • Standardized protocols : Adopt consensus guidelines (e.g., NIH assay reproducibility criteria) for buffer composition, temperature, and incubation times .
  • Orthogonal validation : Confirm findings using complementary techniques (e.g., SPR for binding affinity alongside molecular docking simulations) .
  • Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like pH or salt concentration .

Q. Example Table 2: Conflicting ACE Inhibition Results

StudyIC50 (µM)Assay TypeBuffer pHResolution Strategy
A12.3Fluorometric7.4Validated via HPLC-MS
B28.7Colorimetric8.0Re-tested at pH 7.4

Q. How can researchers optimize this compound’s stability for in vivo studies?

  • Pharmacokinetic profiling : Conduct stability assays in simulated gastric fluid (SGF) and plasma. Use LC-MS/MS to quantify degradation products .
  • Structural modifications : Introduce methyl groups or D-amino acids to reduce protease susceptibility. Compare half-life (t1/2t_{1/2}) of analogs .
  • Delivery systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability. Monitor release kinetics via dialysis membranes .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the peptide from biological fluids .
  • Detection limits : Enhance sensitivity via pre-column derivatization (e.g., dansyl chloride) or tandem mass spectrometry (MRM mode) .
  • Calibration curves : Employ internal standards (e.g., isotopically labeled this compound) to correct for recovery variations .

Methodological Guidelines

  • Experimental design : Follow the "PI/PDCA" cycle (Plan, Implement, Check, Act) to iteratively refine protocols .
  • Data reporting : Adhere to the Beilstein Journal’s standards for tables/figures, including error bars (±SEM) and statistical tests (e.g., ANOVA with post-hoc Tukey) .
  • Ethical compliance : For in vivo work, document IACUC approval and humane endpoints per NIH guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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